

# Synthesis of N-Methyl-p-(o-tolylazo)aniline: A Technical Guide

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Compound of Interest		
Compound Name:	N-Methyl-p-(o-tolylazo)aniline	
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This in-depth technical guide provides a comprehensive overview of the synthesis pathway for **N-Methyl-p-(o-tolylazo)aniline**, a diazo compound with potential applications in various fields of chemical research and development. This document outlines the core chemical reactions, provides a detailed experimental protocol based on established methodologies for azo dye synthesis, and includes necessary visualizations to illustrate the process.

## Introduction

**N-Methyl-p-(o-tolylazo)aniline**, also known as N-Methyl-4-((2-methylphenyl)diazenyl)aniline, is an azo dye. Azo compounds are characterized by the presence of a diazene functional group (-N=N-) connecting two aromatic rings. The synthesis of such compounds is a cornerstone of classical organic chemistry, typically involving a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling agent.

Compound Identification:



Identifier	Value
Chemical Name	N-Methyl-p-(o-tolylazo)aniline
CAS Number	17018-24-5[1][2][3][4][5]
Molecular Formula	C14H15N3[1]
Molecular Weight	225.29 g/mol
Synonyms	ANILINE, N-METHYL-p-(o-TOLYLAZO)-, N-methyl-4-((2-methylphenyl)diazenyl)aniline, 4-Amino-2',N-dimethylazobenzene

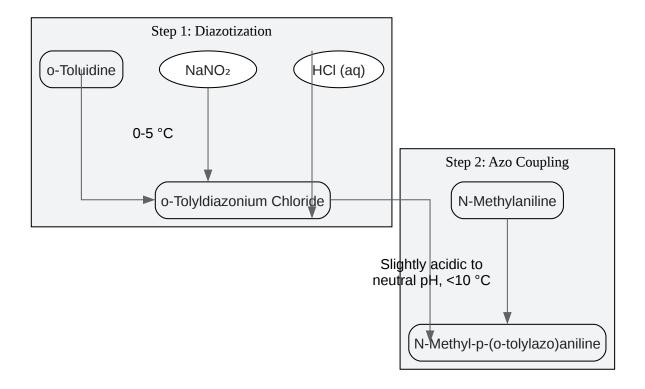
## **Synthesis Pathway**

The synthesis of **N-Methyl-p-(o-tolylazo)aniline** proceeds through a well-established electrophilic aromatic substitution mechanism. The overall pathway involves two primary stages:

- Diazotization of o-Toluidine: o-Toluidine (2-methylaniline) is treated with a source of nitrous acid (HNO<sub>2</sub>), typically generated in situ from sodium nitrite (NaNO<sub>2</sub>) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This reaction converts the primary amino group of o-toluidine into a diazonium salt, specifically o-tolyldiazonium chloride. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.
- Azo Coupling with N-Methylaniline: The resulting o-tolyldiazonium salt, a weak electrophile, is then reacted with N-methylaniline. N-methylaniline acts as the nucleophilic coupling component. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich aromatic ring of N-methylaniline. Due to the activating and ortho-, para-directing nature of the N-methylamino group, the substitution occurs predominantly at the para-position, yielding the final product, N-Methyl-p-(o-tolylazo)aniline.

The overall reaction scheme is depicted below:





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Figure 1: Overall synthesis pathway for N-Methyl-p-(o-tolylazo)aniline.

## **Experimental Protocol**

The following is a generalized experimental protocol for the synthesis of **N-Methyl-p-(o-tolylazo)aniline**, derived from standard procedures for azo dye synthesis. Researchers should adapt this protocol based on their specific laboratory conditions and safety assessments.

## **Materials and Reagents**



Reagent	Molar Mass ( g/mol )	Quantity	Moles
o-Toluidine	107.15	10.7 g	0.1
Concentrated HCI	36.46	25 mL	~0.3
Sodium Nitrite (NaNO <sub>2</sub> )	69.00	7.2 g	0.104
N-Methylaniline	107.15	10.7 g	0.1
Sodium Acetate	82.03	As needed	-
Ethanol	46.07	For recrystallization	-
Deionized Water	18.02	As needed	-

## **Step-by-Step Procedure**

Part 1: Diazotization of o-Toluidine

- In a 250 mL beaker, add 10.7 g (0.1 mol) of o-toluidine to 100 mL of deionized water.
- Slowly and with stirring, add 25 mL of concentrated hydrochloric acid. The o-toluidine hydrochloride may precipitate.
- Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
- In a separate 100 mL beaker, dissolve 7.2 g (0.104 mol) of sodium nitrite in 30 mL of deionized water. Cool this solution in the ice bath.
- Add the cold sodium nitrite solution dropwise to the o-toluidine hydrochloride suspension over a period of 15-20 minutes, ensuring the temperature of the reaction mixture does not rise above 5 °C.
- After the addition is complete, stir the resulting diazonium salt solution for an additional 15
  minutes in the ice bath. A slight excess of nitrous acid can be tested with starch-iodide paper
  (turns blue-black).



#### Part 2: Azo Coupling with N-Methylaniline

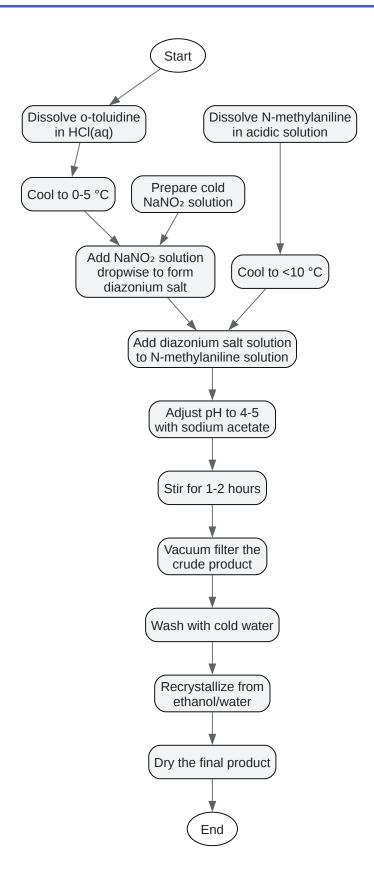
- In a 500 mL beaker, dissolve 10.7 g (0.1 mol) of N-methylaniline in 10 mL of 2M hydrochloric acid and 100 mL of water.
- Cool this solution to below 10 °C in an ice bath with stirring.
- Slowly add the cold diazonium salt solution from Part 1 to the N-methylaniline solution with vigorous stirring. A colored precipitate should form immediately.
- After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes.
- Adjust the pH of the mixture to 4-5 by the slow addition of a saturated sodium acetate solution. This promotes the coupling reaction.
- Continue stirring for another 1-2 hours to ensure the completion of the reaction.

#### Part 3: Isolation and Purification

- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the filter cake with cold deionized water to remove any unreacted salts and acids.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
- Dry the purified crystals in a vacuum oven at a moderate temperature.

## **Experimental Workflow Diagram**





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